molecular formula C11H18O B12743193 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one CAS No. 54410-58-1

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one

Cat. No.: B12743193
CAS No.: 54410-58-1
M. Wt: 166.26 g/mol
InChI Key: BBWORFHCQMXICH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,6-dimethyl-1-heptene with a suitable oxidizing agent can yield the desired cyclohexenone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to facilitate the cyclization and oxidation reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.

    Substitution: The compound can undergo substitution reactions, where the methyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexenones.

Scientific Research Applications

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to modulate enzyme activity or interact with cellular receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the isopropyl group.

    6-Isopropyl-2-cyclohexen-1-one: Similar structure but lacks the methyl groups.

Uniqueness

3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is unique due to the presence of both methyl and isopropyl groups on the cyclohexene ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

54410-58-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3,6-dimethyl-6-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7-8H,5-6H2,1-4H3

InChI Key

BBWORFHCQMXICH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)(C)C(C)C

Origin of Product

United States

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